4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Medicinal Chemistry Physicochemical Profiling ADME

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1692093-94-9) is a partially saturated 2-aminopyrimidine scaffold that combines a strong electron‑withdrawing trifluoromethyl group at the 6‑position with a methyl substituent at the 4‑position. The compound is commercially available at 95% purity (C₆H₁₀F₃N₃, MW 181.16) and serves as a versatile building block in medicinal chemistry and agrochemical discovery programs that require a non‑planar, hydrogen‑bond‑donor‑rich heterocyclic core.

Molecular Formula C6H10F3N3
Molecular Weight 181.16 g/mol
Cat. No. B13068839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
Molecular FormulaC6H10F3N3
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCC1CC(N=C(N1)N)C(F)(F)F
InChIInChI=1S/C6H10F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h3-4H,2H2,1H3,(H3,10,11,12)
InChIKeyLHGSVJKPCANKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: Procurement-Ready Physicochemical and Structural Profile


4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1692093-94-9) is a partially saturated 2-aminopyrimidine scaffold that combines a strong electron‑withdrawing trifluoromethyl group at the 6‑position with a methyl substituent at the 4‑position . The compound is commercially available at 95% purity (C₆H₁₀F₃N₃, MW 181.16) and serves as a versatile building block in medicinal chemistry and agrochemical discovery programs that require a non‑planar, hydrogen‑bond‑donor‑rich heterocyclic core .

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: Why the 4‑Methyl Group Precludes Simple Analog Swapping


Close structural analogs such as 6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 794477-74-0) lack the 4‑methyl substituent, resulting in measurably different physicochemical properties that affect partitioning, permeability, and intermolecular interactions . The additional methyl group on the target compound increases calculated logP by ≈0.4–0.5 units and enlarges non‑polar surface area, which directly impacts compound handling, formulation behavior, and SAR interpretation. Consequently, procurement teams cannot interchange the des‑methyl analog with 4‑methyl‑6‑(trifluoromethyl)‑1,4,5,6‑tetrahydropyrimidin‑2‑amine without introducing uncontrolled variables into their synthesis or biological assay workflows .

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: Quantitative Differentiation from the Closest Commercially Available Analog


Lipophilicity Shift: 4-Methyl Addition Raises LogP by 0.44 Units Relative to the Des-Methyl Analog

The 4‑methyl substituent on 4‑methyl‑6‑(trifluoromethyl)‑1,4,5,6‑tetrahydropyrimidin‑2‑amine increases calculated logP from 0.17 (des‑methyl analog) to 0.61, a +0.44 log unit shift that is quantitatively meaningful for passive membrane permeability and non‑specific binding . This difference places the target compound in a distinct lipophilicity bracket that can alter Caco‑2 permeability predictions and CYP inhibition risk profiles .

Medicinal Chemistry Physicochemical Profiling ADME

Topological Polar Surface Area (TPSA) Constancy: Optimized H‑Bond Capacity Retained Despite Increased Bulk

Despite the addition of a methyl group, the topological polar surface area (TPSA) of the target compound is 50.41 Ų, identical to the des‑methyl analog's TPSA of 50.41 Ų, indicating that the 4‑methyl substitution does not introduce additional polar atoms and thus preserves the same hydrogen‑bond donor/acceptor capacity . This is a non‑trivial design feature: it increases lipophilicity without sacrificing the favorable TPSA ceiling (<140 Ų) associated with oral bioavailability .

Medicinal Chemistry Drug Design Permeability

Hydrogen‑Bond Donor/ Acceptor Inventory: Identical Count Facilitates Scaffold‑Hopping Studies

Both the target compound and its des‑methyl comparator possess 3 hydrogen‑bond acceptors and 2 hydrogen‑bond donors, confirming that the 4‑methyl group does not alter the compound's capacity for directed intermolecular interactions . This conserved H‑bond profile means that substitution effects on target binding can be attributed primarily to steric and lipophilic effects rather than changes in hydrogen‑bonding potential, which simplifies quantitative structure‑activity relationship (QSAR) interpretation .

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

Molecular Weight and Rotatable Bond Count: Differentiated Bulk Without Added Flexibility

The target compound has a molecular weight of 181.16 g/mol and zero rotatable bonds, compared with 167.13 g/mol and zero rotatable bonds for the des‑methyl analog . The 14 Da increase in molecular weight is achieved without introducing any additional torsional degrees of freedom, which is a favorable profile for maintaining ligand efficiency metrics while probing a slightly larger steric footprint .

Physicochemical Profiling Drug Design Screening Library Design

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: Procurement-Driven Application Scenarios


Medicinal Chemistry: Matched‑Molecular Pair Analysis for Lipophilicity‑Driven SAR

The target compound serves as a direct matched molecular pair with 6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine, enabling teams to quantify the impact of a single 4‑methyl addition on logP (+0.44) while holding TPSA, H‑bond inventory, and rotatable bond count constant . This makes it a deliberate choice for SAR campaigns where lipophilicity tuning is required without introducing confounding changes in polarity or flexibility.

Chemical Biology Probe Design: Maintaining H‑Bond Signature While Improving Cellular Penetration

Because the 4‑methyl group increases lipophilicity without altering the conserved H‑bond donor/acceptor profile (H‑Acceptors = 3, H‑Donors = 2) , the compound is suited for developing cell‑permeable probes where the unsubstituted analog exhibits insufficient passive permeability but the core recognition motif must be preserved.

Agrochemical Intermediate: Trifluoromethyl‑Pyrimidine Building Block with Differentiated Physical Properties

Trifluoromethylpyrimidines are privileged scaffolds in agrochemical discovery. The target compound's higher logP (0.61 vs. 0.17 for the des‑methyl variant) and larger molecular volume, combined with a zero‑rotatable‑bond structure, make it a differentiated intermediate for synthesizing fungicidal or herbicidal leads where enhanced lipophilicity is correlated with cuticular penetration .

Fragment‑Based Lead Discovery: Ligand‑Efficiency‑Optimized Fragment Library Member

With a molecular weight of 181.16 g/mol, zero rotatable bonds, and TPSA of 50.41 Ų, the compound adheres to the 'rule of three' for fragment libraries while offering a higher logP than its des‑methyl analog, allowing fragment‑screening collections to probe a distinct lipophilicity window .

Quote Request

Request a Quote for 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.